1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one
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Overview
Description
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one is a heterocyclic compound that features a pyridine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine derivatives with pyrazine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with 2,3-dichloropyrazine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-b]pyrazin-5-yl carboxylic acid, while reduction may produce pyrido[3,4-b]pyrazin-5-ylmethanol .
Scientific Research Applications
1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of the cell cycle and induction of apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, similar to 1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one.
Uniqueness
This compound is unique due to its specific structural configuration, which allows for selective inhibition of CDK2. This selectivity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-pyrido[3,4-b]pyrazin-5-ylethanone |
InChI |
InChI=1S/C9H7N3O/c1-6(13)8-9-7(2-3-11-8)10-4-5-12-9/h2-5H,1H3 |
InChI Key |
XDOMGDSGFJWMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=NC=CN=C21 |
Origin of Product |
United States |
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